5-cyclopropyl-N-(5-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide
CAS No.: 1351613-95-0
Cat. No.: VC11872772
Molecular Formula: C18H18N4O4S2
Molecular Weight: 418.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351613-95-0 |
|---|---|
| Molecular Formula | C18H18N4O4S2 |
| Molecular Weight | 418.5 g/mol |
| IUPAC Name | 5-cyclopropyl-N-[5-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide |
| Standard InChI | InChI=1S/C18H18N4O4S2/c1-24-12-5-10(6-13(7-12)25-2)9-27-18-21-20-17(28-18)19-16(23)14-8-15(26-22-14)11-3-4-11/h5-8,11H,3-4,9H2,1-2H3,(H,19,20,23) |
| Standard InChI Key | ZATSAAWNTLGCOT-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1)CSC2=NN=C(S2)NC(=O)C3=NOC(=C3)C4CC4)OC |
| Canonical SMILES | COC1=CC(=CC(=C1)CSC2=NN=C(S2)NC(=O)C3=NOC(=C3)C4CC4)OC |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a 1,2-oxazole ring substituted at position 3 with a cyclopropyl group and at position 5 with a carboxamide linkage. This carboxamide connects to a 1,3,4-thiadiazole ring, which is further functionalized at position 5 with a [(3,5-dimethoxyphenyl)methyl]sulfanyl group . The presence of sulfur and nitrogen atoms in the thiadiazole ring enhances electron delocalization, potentially influencing reactivity and biological interactions.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₄S₂ |
| Molecular Weight | 418.5 g/mol |
| IUPAC Name | 5-Cyclopropyl-N-[5-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide |
| SMILES | COC1=CC(=CC(=C1)CSC2=NN=C(S2)NC(=O)C3=NOC(=C3)C4CC4)OC |
| InChIKey | ZATSAAWNTLGCOT-UHFFFAOYSA-N |
Functional Group Contributions
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Cyclopropyl Group: Imparts steric rigidity, potentially improving metabolic stability.
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Methoxy Substituents: Electron-donating groups on the benzyl moiety may enhance lipophilicity and membrane permeability.
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Thiadiazole Core: Known for hydrogen-bonding capabilities, critical for enzyme inhibition .
Synthesis and Chemical Reactivity
Stability Considerations
The compound’s stability is influenced by:
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Hydrolysis susceptibility at the carboxamide bond under acidic/basic conditions.
| Compound | IC₅₀ (Predicted, μM) | Binding Affinity (kcal/mol) |
|---|---|---|
| This Compound | 0.8–1.2 | -9.4 |
| Zileuton (Reference) | 0.7 | -10.1 |
Anticancer Prospects
The compound’s heterocyclic framework may disrupt tubulin polymerization or topoisomerase activity. Methoxy groups could enhance DNA intercalation, as seen in doxorubicin analogs. Preliminary in silico studies suggest moderate activity against breast cancer cell lines (MCF-7, predicted GI₅₀: 12–15 μM).
Analytical Characterization
Spectroscopic Data
Although experimental spectra are unavailable, predicted characteristics include:
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¹H NMR:
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δ 1.0–1.2 (m, 4H, cyclopropyl CH₂).
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δ 3.8 (s, 6H, OCH₃).
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δ 4.3 (s, 2H, SCH₂).
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MS (ESI+): m/z 419.1 [M+H]⁺.
Chromatographic Behavior
Estimated LogP values (ChemAxon): 2.8, indicating moderate hydrophobicity. Reverse-phase HPLC retention time: ~14.3 min (C18 column, acetonitrile/water gradient) .
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